5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide
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Overview
Description
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide is a heterocyclic organic compound known for its unique structure and significant biological activities. It is a derivative of ellipticine, a natural product isolated from the plant Ochrosia elliptica.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by methylation and subsequent bromination to yield the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its anti-cancer properties, particularly its ability to intercalate with DNA and inhibit topoisomerase II.
Mechanism of Action
The compound exerts its effects primarily through intercalation with DNA, disrupting the normal function of the DNA molecule. This leads to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Additionally, it can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Ellipticine: The parent compound, known for its anti-cancer properties.
9-Hydroxyellipticine: A hydroxylated derivative with similar biological activities.
9-Methoxyellipticine: A methoxylated derivative with enhanced solubility and bioavailability.
Uniqueness
5,11-Dimethyl-6H-pyrido(4,3-b)carbazol-9-ol hydrobromide stands out due to its specific substitution pattern, which enhances its ability to intercalate with DNA and its overall stability. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
93841-53-3 |
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Molecular Formula |
C17H15BrN2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol;hydrobromide |
InChI |
InChI=1S/C17H14N2O.BrH/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17;/h3-8,19-20H,1-2H3;1H |
InChI Key |
VFVURWBESHQRSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C.Br |
Origin of Product |
United States |
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